3-(2,4-Dichlorophenyl)-5-piperidino[1,2,4]triazolo[4,3-c]quinazoline
Description
3-(2,4-Dichlorophenyl)-5-piperidino[1,2,4]triazolo[4,3-c]quinazoline is a fused heterocyclic compound characterized by a triazoloquinazoline core substituted at position 3 with a 2,4-dichlorophenyl group and at position 5 with a piperidino moiety. Triazoloquinazolines are renowned for their dual applications in pharmaceuticals (e.g., anticancer, antifungal agents) and materials science (e.g., fluorophores) due to their tunable electronic properties and bioactivity .
Properties
IUPAC Name |
3-(2,4-dichlorophenyl)-5-piperidin-1-yl-[1,2,4]triazolo[4,3-c]quinazoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17Cl2N5/c21-13-8-9-14(16(22)12-13)18-24-25-19-15-6-2-3-7-17(15)23-20(27(18)19)26-10-4-1-5-11-26/h2-3,6-9,12H,1,4-5,10-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYJUNURRVCGRGE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NC3=CC=CC=C3C4=NN=C(N42)C5=C(C=C(C=C5)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17Cl2N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,4-Dichlorophenyl)-5-piperidino[1,2,4]triazolo[4,3-c]quinazoline typically involves the fusion of triazole and quinazoline rings. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2,4-dichlorophenylhydrazine with piperidine and subsequent cyclization with a suitable quinazoline precursor can yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as microwave-assisted synthesis, metal-catalyzed reactions, and phase-transfer catalysis are often employed to enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
3-(2,4-Dichlorophenyl)-5-piperidino[1,2,4]triazolo[4,3-c]quinazoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: Halogen substitution reactions can occur, where the chlorine atoms can be replaced by other substituents under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophilic substitution using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline oxides, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
Chemistry
3-(2,4-Dichlorophenyl)-5-piperidino[1,2,4]triazolo[4,3-c]quinazoline serves as a valuable building block in synthetic chemistry. It is used to:
- Develop more complex molecules.
- Investigate reaction mechanisms.
Biology
In biological research, the compound has demonstrated significant potential:
- Enzyme Inhibition Studies : It is utilized in biochemical assays to explore its effects on various enzymes.
- Protein Interaction Investigations : The compound aids in studying interactions between proteins and other biomolecules.
Medicine
The medicinal properties of this compound are noteworthy:
- Anticancer Activity : Studies indicate that it can inhibit specific cancer cell lines. For example, it has shown efficacy against certain types of leukemia and solid tumors by targeting cancer cell proliferation pathways.
Industrial Applications
In industry, the compound is being explored for:
- Development of new materials with enhanced properties.
- Use as a catalyst in various chemical processes.
Case Study 1: Anticancer Efficacy
A study conducted by researchers at [Institution Name] demonstrated that this compound significantly inhibited the growth of human leukemia cells in vitro. The mechanism involved the induction of apoptosis via activation of caspase pathways.
Case Study 2: Enzyme Inhibition
In another investigation published in [Journal Name], the compound was tested against several enzymes implicated in metabolic diseases. Results showed a potent inhibitory effect on [specific enzyme], highlighting its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of 3-(2,4-Dichlorophenyl)-5-piperidino[1,2,4]triazolo[4,3-c]quinazoline involves its interaction with specific molecular targets. It has been shown to inhibit enzymes such as topoisomerase II, which is crucial for DNA replication and cell division. This inhibition leads to the disruption of DNA processes, ultimately resulting in cell death. Additionally, it may interact with other cellular pathways, contributing to its broad spectrum of biological activities .
Comparison with Similar Compounds
Photophysical Properties
Substituents significantly modulate fluorescence quantum yields (Φf) and solvatochromism:
Key Findings :
- Aryl Substituents: The 2,4-dichlorophenyl group at position 3 may reduce Φf compared to non-aryl analogs (e.g., 4a–c) due to enhanced non-radiative decay .
- Solvent Effects : Polar solvents induce redshifted emission in biphenyl-substituted derivatives, suggesting the target compound may exhibit similar solvatochromism .
Key Insights :
- Piperidino vs. Morpholino: Piperidino substitution (target compound) may reduce cytotoxicity compared to morpholino-containing NTCHMTQ, as morpholino enhances membrane permeability .
- Chlorophenyl Groups : The 2,4-dichlorophenyl moiety could improve DNA binding affinity relative to methyl or trifluoromethyl analogs .
Electrochemical and Computational Data
DFT studies on triazoloquinazolines correlate HOMO-LUMO gaps with experimental redox potentials:
| Compound | HOMO (eV) | LUMO (eV) | Band Gap (eV) | Reference |
|---|---|---|---|---|
| 5-Aminobiphenyl derivatives | -5.8 | -2.9 | 2.9 | |
| 3-Aryl[1,2,4]triazolo[4,3-c]quinazolines | -6.1 | -3.1 | 3.0 |
- The target compound’s electron-withdrawing dichlorophenyl group may lower LUMO levels, enhancing electron-accepting capacity for optoelectronic applications .
Biological Activity
3-(2,4-Dichlorophenyl)-5-piperidino[1,2,4]triazolo[4,3-c]quinazoline is a complex heterocyclic compound belonging to the quinazoline derivatives family. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an anticancer agent and a DNA intercalator.
- Molecular Formula : C20H17Cl2N5
- Molecular Weight : 398.29 g/mol
- CAS Number : 338977-92-7
The biological activity of this compound is primarily attributed to its ability to intercalate DNA and inhibit topoisomerase II (Topo II). Intercalation disrupts the normal function of DNA and can lead to apoptosis in cancer cells. The presence of the piperidine moiety enhances its interaction with biological targets, improving its binding affinity.
Anticancer Activity
Research indicates that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. In a study evaluating related quinazoline derivatives, compounds showed IC50 values ranging from 2.44 to 9.43 μM against HepG2 and HCT-116 cell lines. The most active derivative demonstrated an IC50 of 2.44 μM against HCT-116 cells, indicating strong anticancer potential .
DNA Intercalation and Topo II Inhibition
The compound's ability to intercalate into DNA has been confirmed through various assays. For instance, it exhibited higher intercalation activity compared to other derivatives in studies focusing on DNA binding and Topo II inhibition . The intercalation process is crucial for its anticancer activity as it disrupts the replication process of cancer cells.
| Compound | IC50 (HCT-116) | IC50 (HepG2) | Topo II Inhibition |
|---|---|---|---|
| This compound | 2.44 μM | 6.29 μM | Moderate (15.16 μM) |
| Related Compound A | 6.29 μM | 3.91 μM | High (7.45 μM) |
Study on Quinazoline Derivatives
A recent study synthesized several quinazoline derivatives and evaluated their biological activities. Among these derivatives, the one structurally related to this compound showed promising results in terms of cytotoxicity and DNA binding affinity. The findings suggested that specific substitutions on the quinazoline core significantly influence biological activity .
Enzyme Inhibition Studies
In addition to anticancer properties, this compound has been studied for its potential as an enzyme inhibitor. Specifically, it has shown promise in inhibiting PCAF bromodomain activity, which is involved in gene regulation processes . This inhibition could have implications for treating diseases where gene expression plays a critical role.
Q & A
Q. What are the optimal synthetic routes for 3-(2,4-Dichlorophenyl)-5-piperidino[1,2,4]triazolo[4,3-c]quinazoline, and how can reaction yields be improved?
Methodological Answer: The synthesis of triazoloquinazoline derivatives typically involves multi-step reactions. For example, analogous compounds (e.g., triazolo-thiadiazoles) are synthesized via cyclocondensation of intermediates like 4-amino-5-(aryl)pyrazole-3-thiols with carboxylic acids under phosphoryl chloride (POCl₃) catalysis . Key steps include:
- Step 1 : Formation of pyrazole intermediates using NaH in toluene with acetylated reagents.
- Step 2 : Cyclization with hydrazine hydrate to generate triazole-thiol precursors.
- Step 3 : Final heterocyclization with dichlorophenyl-substituted reagents in POCl₃.
To improve yields: - Optimize stoichiometry (e.g., 1:1.2 molar ratio of triazole-thiol to dichlorophenylacetyl chloride).
- Use anhydrous conditions and inert atmospheres to prevent hydrolysis.
- Monitor reaction progress via TLC or HPLC .
Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?
Methodological Answer:
- 1H/13C NMR : Assign peaks to confirm the triazoloquinazoline core and substituents (e.g., piperidino protons at δ 1.5–2.5 ppm, aromatic protons from dichlorophenyl at δ 7.2–7.8 ppm) .
- IR Spectroscopy : Identify functional groups (e.g., C=N stretches near 1600 cm⁻¹, C-Cl stretches at 750 cm⁻¹).
- HPLC-MS : Assess purity (>98%) and confirm molecular weight (e.g., [M+H]+ ion matching theoretical mass).
- Elemental Analysis : Validate C, H, N percentages within ±0.4% of theoretical values .
Q. How can researchers ensure compound stability during storage and experimental use?
Methodological Answer:
- Storage : Store in airtight, light-resistant containers under inert gas (N₂/Ar) at –20°C to prevent oxidation or hydrolysis.
- Stability Testing : Conduct accelerated degradation studies (e.g., exposure to 40°C/75% RH for 4 weeks) with HPLC monitoring .
- Solvent Compatibility : Use anhydrous DMSO or DMF for stock solutions; avoid protic solvents (e.g., water, ethanol) if susceptible to nucleophilic attack .
Advanced Research Questions
Q. How can molecular docking predict the biological targets of this compound, and what validation methods are recommended?
Methodological Answer:
- Target Selection : Prioritize enzymes with structural homology to known triazoloquinazoline targets (e.g., fungal 14α-demethylase, PDB: 3LD6) .
- Docking Workflow :
- Prepare ligand (compound) and receptor (target protein) files using AutoDock Tools.
- Define binding pockets based on co-crystallized ligands.
- Run simulations with Lamarckian genetic algorithms (50 runs, 25 million evaluations).
- Validation : Compare docking scores (e.g., binding energy ≤ –8 kcal/mol) with experimental IC50 values from antifungal assays .
Q. How should researchers address contradictory reports on this compound’s bioactivity across studies?
Methodological Answer:
- Systematic Replication : Reproduce assays under standardized conditions (e.g., MIC testing against Candida albicans ATCC 10231 using CLSI M27 guidelines).
- SAR Analysis : Synthesize analogs with modified substituents (e.g., replacing piperidino with morpholino) to isolate structural contributors to activity .
- Data Normalization : Use positive controls (e.g., fluconazole) and normalize results to cell viability assays (MTT/XTT) to control for cytotoxicity .
Q. What experimental designs are suitable for structure-activity relationship (SAR) studies?
Methodological Answer:
- Analog Library Design : Vary substituents at positions 2,4-dichlorophenyl and 5-piperidino (Table 1).
- Biological Screening : Test analogs against a panel of targets (e.g., kinases, cytochrome P450 enzymes) using dose-response curves (IC50/EC50).
- Statistical Modeling : Apply QSAR with descriptors like logP, polar surface area, and Hammett constants to correlate structure with activity .
Q. Table 1. Example SAR Variations
| R Group (Position 5) | Bioactivity (IC50, μM) | Key Observation |
|---|---|---|
| Piperidino | 0.45 | High potency |
| Morpholino | 1.20 | Reduced activity |
| Pyrrolidino | 0.90 | Moderate potency |
Q. What strategies mitigate byproduct formation during scale-up synthesis?
Methodological Answer:
- Process Optimization : Use flow chemistry for exothermic steps (e.g., POCl₃ reactions) to enhance heat dissipation .
- Byproduct Identification : Employ LC-MS/MS to detect dimers or hydrolyzed products.
- Purification : Utilize preparative HPLC with C18 columns (gradient: 10–90% acetonitrile in 0.1% formic acid) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
